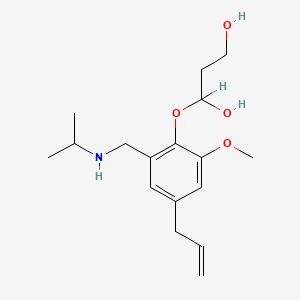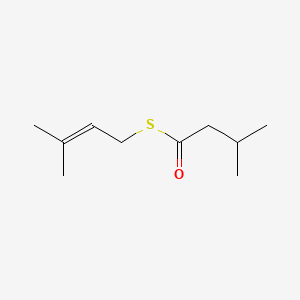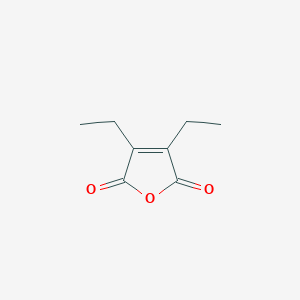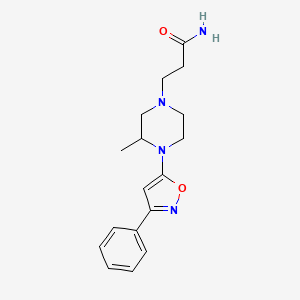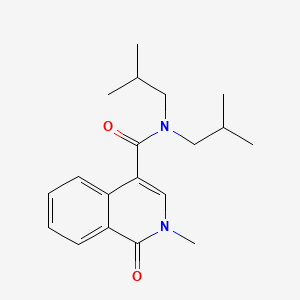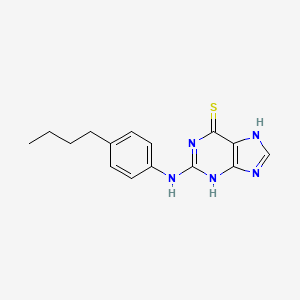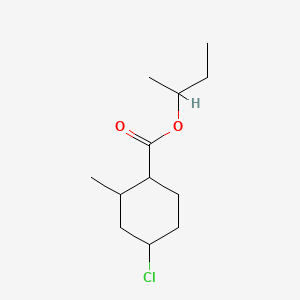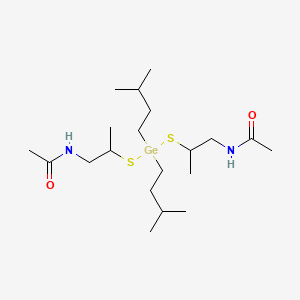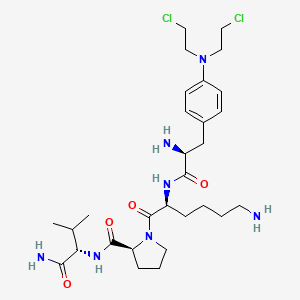
H-Mel-Lys-Pro-Val-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Mel-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
H-Mel-Lys-Pro-Val-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in phosphate-buffered saline (PBS).
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
科学的研究の応用
H-Mel-Lys-Pro-Val-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in pigmentation, immune response, and metabolic regulation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, skin disorders, and metabolic conditions.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
作用機序
H-Mel-Lys-Pro-Val-NH2 exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in increased melanin production and other downstream effects, such as DNA damage repair and reduction of free radical production .
類似化合物との比較
Similar Compounds
Beta-melanocyte stimulating hormone (beta-MSH): Another melanocortin peptide with similar functions but different amino acid sequence.
Gamma-melanocyte stimulating hormone (gamma-MSH): A shorter peptide with distinct biological activities.
Adrenocorticotropic hormone (ACTH): Shares structural similarities and is derived from the same precursor protein, pro-opiomelanocortin (POMC).
Uniqueness
H-Mel-Lys-Pro-Val-NH2 is unique due to its specific sequence and high affinity for melanocortin receptors, particularly MC1R. This specificity allows it to play a critical role in pigmentation and other physiological processes .
特性
CAS番号 |
112983-69-4 |
|---|---|
分子式 |
C29H47Cl2N7O4 |
分子量 |
628.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H47Cl2N7O4/c1-19(2)25(26(34)39)36-28(41)24-7-5-15-38(24)29(42)23(6-3-4-14-32)35-27(40)22(33)18-20-8-10-21(11-9-20)37(16-12-30)17-13-31/h8-11,19,22-25H,3-7,12-18,32-33H2,1-2H3,(H2,34,39)(H,35,40)(H,36,41)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
UKKXXLVQAHXYHP-QORCZRPOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



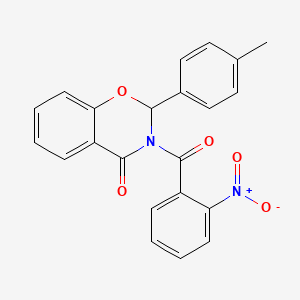
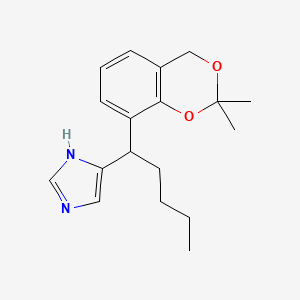
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
